Cas no 1368057-91-3 (5H,6H,7H,8H-1,2,4triazolo1,5-apyridine-7-carboxylic acid)

5H,6H,7H,8H-1,2,4triazolo1,5-apyridine-7-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5H,6H,7H,8H-1,2,4triazolo1,5-apyridine-7-carboxylic acid
- [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylic acid, 5,6,7,8-tetrahydro-
- 5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-7-CARBOXYLIC ACID
- 5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-7-CARBOXYLICACID
- 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid
- AT12574
- 1368057-91-3
- 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid
- MFCD22394750
- EN300-1588466
-
- インチ: 1S/C7H9N3O2/c11-7(12)5-1-2-10-6(3-5)8-4-9-10/h4-5H,1-3H2,(H,11,12)
- InChIKey: CLBJSNQAXRBLHZ-UHFFFAOYSA-N
- ほほえんだ: C12=NC=NN1CCC(C(O)=O)C2
計算された属性
- せいみつぶんしりょう: 167.069476538g/mol
- どういたいしつりょう: 167.069476538g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 68Ų
じっけんとくせい
- 密度みつど: 1.62±0.1 g/cm3(Predicted)
- ふってん: 442.5±55.0 °C(Predicted)
- 酸性度係数(pKa): 3.99±0.20(Predicted)
5H,6H,7H,8H-1,2,4triazolo1,5-apyridine-7-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1588466-0.25g |
5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid |
1368057-91-3 | 0.25g |
$357.0 | 2023-06-04 | ||
Enamine | EN300-1588466-5.0g |
5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid |
1368057-91-3 | 5g |
$1301.0 | 2023-06-04 | ||
Enamine | EN300-1588466-5000mg |
5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid |
1368057-91-3 | 5000mg |
$1301.0 | 2023-09-23 | ||
Enamine | EN300-1588466-10000mg |
5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid |
1368057-91-3 | 10000mg |
$2213.0 | 2023-09-23 | ||
Enamine | EN300-1588466-100mg |
5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid |
1368057-91-3 | 100mg |
$342.0 | 2023-09-23 | ||
Enamine | EN300-1588466-50mg |
5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid |
1368057-91-3 | 50mg |
$327.0 | 2023-09-23 | ||
Enamine | EN300-1588466-250mg |
5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid |
1368057-91-3 | 250mg |
$357.0 | 2023-09-23 | ||
Enamine | EN300-1588466-2500mg |
5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid |
1368057-91-3 | 2500mg |
$731.0 | 2023-09-23 | ||
abcr | AB568663-250mg |
5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid, 95%; . |
1368057-91-3 | 95% | 250mg |
€270.60 | 2024-08-02 | |
Enamine | EN300-1588466-1.0g |
5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid |
1368057-91-3 | 1g |
$388.0 | 2023-06-04 |
5H,6H,7H,8H-1,2,4triazolo1,5-apyridine-7-carboxylic acid 関連文献
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
5H,6H,7H,8H-1,2,4triazolo1,5-apyridine-7-carboxylic acidに関する追加情報
Comprehensive Overview of 5H,6H,7H,8H-1,2,4triazolo1,5-apyridine-7-carboxylic acid (CAS No. 1368057-91-3)
The compound 5H,6H,7H,8H-1,2,4triazolo1,5-apyridine-7-carboxylic acid (CAS No. 1368057-91-3) is a heterocyclic organic molecule featuring a fused triazole and pyridine ring system. This structure is of significant interest in medicinal chemistry and pharmaceutical research due to its potential as a bioactive scaffold. The presence of both triazole and carboxylic acid functional groups enhances its versatility in drug design, enabling interactions with biological targets such as enzymes and receptors. Researchers are increasingly exploring its applications in small-molecule therapeutics, particularly in areas like neurodegenerative diseases and metabolic disorders, where modulating specific pathways is critical.
In recent years, the demand for novel heterocyclic compounds has surged, driven by advancements in high-throughput screening and computational drug discovery. The unique 5H,6H,7H,8H-1,2,4triazolo1,5-apyridine core of this compound offers a promising platform for developing selective inhibitors or agonists. Its CAS No. 1368057-91-3 is frequently searched in academic and industrial databases, reflecting its growing relevance. Users often inquire about its synthetic routes, physicochemical properties, and potential therapeutic applications, highlighting the need for detailed technical profiles.
From a synthetic perspective, the carboxylic acid moiety in 5H,6H,7H,8H-1,2,4triazolo1,5-apyridine-7-carboxylic acid allows for further derivatization, making it a valuable intermediate in structure-activity relationship (SAR) studies. Chemists leverage this functionality to create amides, esters, or other derivatives to optimize drug-like properties such as solubility and bioavailability. The compound’s triazole ring also contributes to its stability and binding affinity, traits highly sought after in fragment-based drug design.
The rising interest in personalized medicine and targeted therapies has further amplified the importance of specialized compounds like CAS No. 1368057-91-3. Online searches often include queries about its mechanism of action or patent status, underscoring its commercial potential. Additionally, its relevance to AI-driven drug discovery platforms is noteworthy, as machine learning models increasingly prioritize heterocyclic frameworks for virtual screening.
In conclusion, 5H,6H,7H,8H-1,2,4triazolo1,5-apyridine-7-carboxylic acid represents a compelling case study in modern pharmaceutical innovation. Its dual functionality and structural uniqueness position it as a key player in the development of next-generation therapeutics. As research continues to uncover its full potential, this compound is poised to remain a focal point in both academic and industrial settings.
1368057-91-3 (5H,6H,7H,8H-1,2,4triazolo1,5-apyridine-7-carboxylic acid) 関連製品
- 1361796-81-7(2,3-Dichloro-3'-methyl-4'-trifluoromethyl-biphenyl)
- 1207034-67-0(3-4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl-1-3-(trifluoromethyl)phenylurea)
- 904325-80-0([1,1'-Biphenyl]-4-methanol, 4'-(trifluoromethoxy)-)
- 165454-06-8(Cbz-NH-PEG2-CH2COOH)
- 16176-35-5(3-(1H-Pyrrol-1-yl)indolin-2-one)
- 2228413-72-5(3-chloro-4-1-(1-hydroxyethyl)cyclopropylphenol)
- 1776-37-0(5-Methyl-1H-indazole)
- 2639378-31-5(rac-(3aR,7aS)-7a-fluoro-octahydro-1H-isoindole-3a-carboxylic acid)
- 2378503-22-9(methyl 1-[(3-aminocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylate)
- 165133-85-7(Antibiotic NFAT 133)
